An In-depth Technical Guide to 3-Chloro-4-(trifluoromethoxy)aniline: Properties, Synthesis, and Applications in Drug Development
An In-depth Technical Guide to 3-Chloro-4-(trifluoromethoxy)aniline: Properties, Synthesis, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Core Chemical Properties
3-Chloro-4-(trifluoromethoxy)aniline is a halogenated aromatic amine that serves as a crucial building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. The presence of the trifluoromethoxy group (-OCF3) imparts unique electronic properties, enhances lipophilicity, and improves metabolic stability, making it a valuable synthon in drug design.
Physicochemical Data
The following table summarizes the key physicochemical properties of 3-Chloro-4-(trifluoromethoxy)aniline.
| Property | Value | Reference(s) |
| CAS Number | 64628-73-5 | [1] |
| Molecular Formula | C₇H₅ClF₃NO | [1] |
| Molecular Weight | 211.57 g/mol | [1] |
| Appearance | White to almost white powder or lump | [1] |
| Melting Point | 29-31 °C | [1] |
| Boiling Point | 224 °C | |
| Density | 1.45 g/cm³ | [1] |
| Purity | ≥ 98% (GC) | [1] |
| Solubility | Slightly soluble in water, soluble in various organic solvents. | [1] |
| pKa | 2.68 ± 0.10 (Predicted) |
Spectral Data
| Spectroscopic Technique | Predicted Data |
| ¹H NMR | Aromatic protons will exhibit complex splitting patterns due to coupling with each other and the fluorine atoms of the trifluoromethoxy group. The amine protons will appear as a broad singlet, with its chemical shift dependent on solvent and concentration. |
| ¹³C NMR | Distinct signals are expected for each of the seven carbon atoms. The carbon attached to the trifluoromethoxy group will show a characteristic quartet due to coupling with the three fluorine atoms. |
| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak corresponding to the molecular weight (m/z ≈ 211). A characteristic isotopic pattern for one chlorine atom (M+2 peak with approximately one-third the intensity of the molecular ion peak) will be observed. Fragmentation will likely involve the loss of the trifluoromethoxy group and other characteristic cleavages of the aromatic ring. |
| Infrared (IR) Spectroscopy | The IR spectrum will display characteristic absorption bands for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-Cl stretching, C-F stretching of the trifluoromethoxy group, and aromatic C-H and C=C stretching. |
Synthesis and Experimental Protocols
3-Chloro-4-(trifluoromethoxy)aniline is typically synthesized from its corresponding nitro compound, 3-chloro-4-(trifluoromethoxy)nitrobenzene, via reduction of the nitro group.
Synthesis Workflow
The general workflow for the synthesis of 3-Chloro-4-(trifluoromethoxy)aniline is depicted below.
Detailed Experimental Protocol: Reduction of 3-chloro-4-(trifluoromethoxy)nitrobenzene
This protocol describes a common method for the reduction of the nitro group to an amine using catalytic hydrogenation.
Materials:
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3-chloro-4-(trifluoromethoxy)nitrobenzene
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Palladium on carbon (10% Pd/C)
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Ethanol or Methanol
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Hydrogen gas
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Inert gas (Nitrogen or Argon)
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Filter aid (e.g., Celite®)
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Rotary evaporator
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Hydrogenation apparatus
Procedure:
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Reaction Setup: In a hydrogenation vessel, dissolve 3-chloro-4-(trifluoromethoxy)nitrobenzene in a suitable solvent such as ethanol or methanol.
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Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on carbon to the solution under an inert atmosphere.
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Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 1-3 atm).
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Reaction: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
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Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
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Filtration: Filter the reaction mixture through a pad of filter aid (e.g., Celite®) to remove the palladium catalyst. Wash the filter cake with the reaction solvent.
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Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
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Purification: The crude product can be further purified by column chromatography on silica gel or by vacuum distillation to yield pure 3-Chloro-4-(trifluoromethoxy)aniline.
Role in Drug Development: A Precursor to Multi-Kinase Inhibitors
3-Chloro-4-(trifluoromethoxy)aniline is a key building block in the synthesis of several targeted cancer therapies, most notably the multi-kinase inhibitors Sorafenib and Regorafenib. These drugs play a crucial role in oncology by inhibiting key signaling pathways involved in tumor growth and angiogenesis.
Application in the Synthesis of Sorafenib and Regorafenib
The aniline functional group of 3-Chloro-4-(trifluoromethoxy)aniline allows for its incorporation into the urea linkage that is characteristic of Sorafenib and Regorafenib.
Targeted Signaling Pathways
Sorafenib and Regorafenib are potent inhibitors of several key signaling pathways that are often dysregulated in cancer. The primary targets include the RAF/MEK/ERK pathway, which is crucial for cell proliferation, and the VEGFR and PDGFR pathways, which are central to angiogenesis (the formation of new blood vessels that supply tumors).
This pathway is a major driver of cell proliferation. Sorafenib and Regorafenib inhibit RAF kinases, thereby blocking downstream signaling and inhibiting cancer cell growth.[1][2][]
Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs) are critical for the formation of new blood vessels.[1][4][5] By inhibiting these receptors, Sorafenib and Regorafenib cut off the blood supply to tumors, thereby impeding their growth.[1][6][7]
Safety and Handling
3-Chloro-4-(trifluoromethoxy)aniline is a chemical intermediate and should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) before use. Standard handling procedures should include the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
3-Chloro-4-(trifluoromethoxy)aniline is a versatile and valuable building block in modern organic synthesis, particularly for the development of targeted cancer therapies. Its unique chemical properties, stemming from the trifluoromethoxy group, contribute to the enhanced pharmacological profiles of the resulting drug candidates. A thorough understanding of its chemical properties, synthesis, and biological relevance is essential for researchers and professionals in the field of drug discovery and development.
References
- 1. droracle.ai [droracle.ai]
- 2. researchgate.net [researchgate.net]
- 4. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sinobiological.com [sinobiological.com]
- 6. Mechanism of Action | STIVARGA® (regorafenib) Global HCP Website [stivarga.com]
- 7. What is the mechanism of Regorafenib? [synapse.patsnap.com]
